molecular formula C17H16ClFN2O B251100 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide

Cat. No. B251100
M. Wt: 318.8 g/mol
InChI Key: KRYFSUGWOSGIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have analgesic effects.

Mechanism of Action

ABT-594 acts on nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 subtype. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in preclinical models. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. ABT-594 has been shown to have a low potential for abuse and addiction compared to other painkillers.

Advantages and Limitations for Lab Experiments

One advantage of ABT-594 is its potency and efficacy in preclinical pain models. However, one limitation is its relatively short half-life, which can make dosing challenging in some experiments.

Future Directions

There are several potential future directions for research on ABT-594. One area of interest is its potential use in combination with other painkillers to enhance their efficacy. Another area of interest is its potential use in treating addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-594 in humans.

Synthesis Methods

The synthesis of ABT-594 involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyrrolidinyl aniline in the presence of a base. The resulting compound is then purified using standard techniques such as recrystallization.

Scientific Research Applications

ABT-594 has been studied extensively in preclinical models for its potential use as a painkiller. It has been shown to be effective in a variety of pain models, including acute and chronic pain, neuropathic pain, and inflammatory pain. ABT-594 has also been studied for its potential use in treating addiction and withdrawal symptoms.

properties

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O/c18-13-7-5-9-15(16(13)21-10-3-4-11-21)20-17(22)12-6-1-2-8-14(12)19/h1-2,5-9H,3-4,10-11H2,(H,20,22)

InChI Key

KRYFSUGWOSGIKF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.